molecular formula C14H19N3O3 B8360245 5-[4-(1-Methylethyl)-1-piperazinyl]-2-nitrobenzaldehyde

5-[4-(1-Methylethyl)-1-piperazinyl]-2-nitrobenzaldehyde

Cat. No.: B8360245
M. Wt: 277.32 g/mol
InChI Key: AJTWDOCCQXIKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(1-Methylethyl)-1-piperazinyl]-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

2-nitro-5-(4-propan-2-ylpiperazin-1-yl)benzaldehyde

InChI

InChI=1S/C14H19N3O3/c1-11(2)15-5-7-16(8-6-15)13-3-4-14(17(19)20)12(9-13)10-18/h3-4,9-11H,5-8H2,1-2H3

InChI Key

AJTWDOCCQXIKGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 5-chloro-2-nitrobenzaldehyde (10.0 g, 54.0 mmol, Aldrich) in dioxane (300 mL) was added 1-(1-methylethyl)piperazine (13.8 g, 108.0 mmol, Aldrich), XANTPHOS (3.1 g, 5.4 mmol, Aldrich), and Cs2CO3 (35.2 g, 108.0 mmol, Aldrich). The mixture was bubbled with N2 for 15 min prior to the addition of Pd2(dba)3 (2.5 g, 2.7 mmol, Aldrich). The reaction was stirred at 100° C. for 5 h. Ethyl acetate (150 mL) was used to dilute the reaction mixture, followed by the addition of water (100 mL). After partitioning, extraction with Ethyl acetate (2×75 mL), drying (Na2SO4), concentration, and silica gel chromatography afforded 5-[4-(1-methylethyl)-1-piperazinyl]-2-nitrobenzaldehyde (1.5 g, 10% yield). 1H NMR (400 MHz, CDCl3) δ ppm 1.08 (d, J=6.6 Hz, 6 H), 2.62-2.69 (m, 4 H), 2.70-2.79 (m, 1 H), 3.46-3.51 (m, 4 H), 6.93 (dd, J=9.2, 2.9 Hz, 1 H), 7.13 (d, J=2.9 Hz, 1 H), 8.09-8.12 (m, 1 H), 10.53 (s, 1 H).
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10 g
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13.8 g
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3.1 g
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35.2 g
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300 mL
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100 mL
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150 mL
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